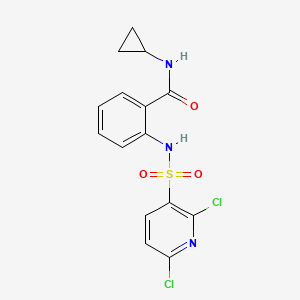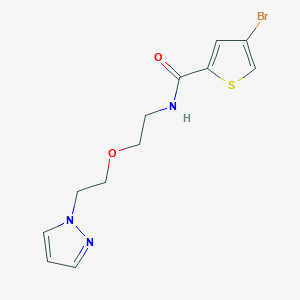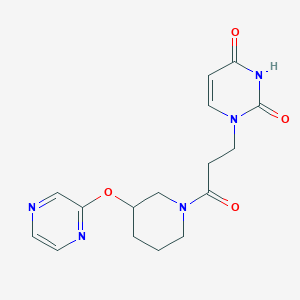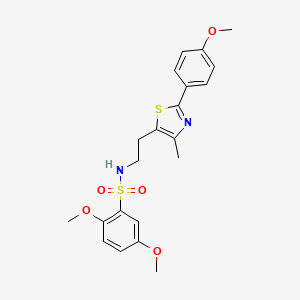
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first discovered as a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system. Since then, CP-690,550 has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Mechanism of Action
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide inhibits JAK3 by binding to its active site, preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cytokine signaling, particularly those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has been shown to be highly selective for JAK3, with minimal inhibition of other JAK family members.
Biochemical and Physiological Effects
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has been shown to have significant effects on the immune system, particularly in the suppression of T cell activation and proliferation. It has also been shown to reduce the production of proinflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has been studied in various animal models of autoimmune diseases, where it has demonstrated significant therapeutic effects.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of selectivity for JAK3, making it a useful tool for studying cytokine signaling pathways. However, N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide also has some limitations. It is a potent immunosuppressant, which can make it difficult to interpret the results of experiments involving immune cells. Additionally, it has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of results.
Future Directions
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has several potential future directions for research. It has been studied extensively in the context of autoimmune diseases, but there may be other potential therapeutic applications for this drug. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide and its effects on other signaling pathways. Finally, there may be potential applications for N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide in combination with other drugs or therapies, which could enhance its therapeutic effects while minimizing its side effects.
Synthesis Methods
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide can be synthesized through a multistep process that involves the coupling of 2,6-dichloropyridine-3-sulfonyl chloride with N-cyclopropyl-2-aminobenzamide, followed by various purification steps. The synthesis of N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has been described in several research articles, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of immunology. It has been shown to inhibit JAK3, a key enzyme involved in the signaling pathways of cytokine receptors. This inhibition leads to the suppression of immune responses, making N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-cyclopropyl-2-[(2,6-dichloropyridin-3-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c16-13-8-7-12(14(17)19-13)24(22,23)20-11-4-2-1-3-10(11)15(21)18-9-5-6-9/h1-4,7-9,20H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEPWJGNXLLMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride](/img/structure/B2805629.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)

![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)


![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)
![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)

amine](/img/structure/B2805647.png)
![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)
